5-(propan-2-yl)-1,3,5-triazinane-2-thione
CAS No.:
Cat. No.: VC9898326
Molecular Formula: C6H13N3S
Molecular Weight: 159.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13N3S |
|---|---|
| Molecular Weight | 159.26 g/mol |
| IUPAC Name | 5-propan-2-yl-1,3,5-triazinane-2-thione |
| Standard InChI | InChI=1S/C6H13N3S/c1-5(2)9-3-7-6(10)8-4-9/h5H,3-4H2,1-2H3,(H2,7,8,10) |
| Standard InChI Key | CDKLAYBAEXZLNM-UHFFFAOYSA-N |
| SMILES | CC(C)N1CNC(=S)NC1 |
| Canonical SMILES | CC(C)N1CNC(=S)NC1 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
5-(propan-2-yl)-1,3,5-triazinane-2-thione (IUPAC name: 5-propan-2-yl-1,3,5-triazinane-2-thione) features a 1,3,5-triazinane core, where one nitrogen atom is substituted with an isopropyl group (-CH(CH₃)₂), and a thione group replaces a carbonyl oxygen at the 2-position. The molecular formula C₆H₁₃N₃S corresponds to a molar mass of 159.26 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | Not formally assigned |
| PubChem CID | 1864425 |
| SMILES | CC(C)N1CNC(=S)NC1 |
| InChI Key | CDKLAYBAEXZLNM-UHFFFAOYSA-N |
| XLogP3 (Predicted) | 1.2 |
The planar triazinane ring adopts a chair conformation in crystalline states, as observed in analogous structures . The thione group contributes to polarizability, while the isopropyl substituent enhances hydrophobicity, influencing solubility and reactivity.
Spectral Data
Characterization of triazinane-thiones typically employs:
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy: A strong absorption band near 1150–1250 cm⁻¹ corresponds to C=S stretching.
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Mass Spectrometry (MS): Molecular ion peaks at m/z 159 ([M]⁺) with fragmentation patterns indicating loss of isopropyl (-C₃H₇) and thiocyanate (-SCN) groups.
Synthesis and Mechanistic Pathways
General Synthetic Strategies
Triazinane-thiones are commonly synthesized via cyclocondensation reactions involving thiourea derivatives. For 5-(propan-2-yl)-1,3,5-triazinane-2-thione, two primary routes are proposed :
Thiourea-Aldehyde Cyclization
Reaction of thiourea with isobutyraldehyde (propan-2-yl aldehyde) under acidic conditions forms an intermediate thiazolidine, which undergoes ring expansion with ammonia or amines to yield the triazinane core :
Multicomponent Reactions (MCRs)
A catalyst-free one-pot method using aldehydes, thiourea, and orthoformates (e.g., trimethyl orthoformate) enables efficient cyclization :
This method tolerates diverse substituents, achieving moderate yields (50–70%) for analogs .
Optimization Challenges
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Regioselectivity: Competing reactions may yield 1,3,5-triazine-2,4-dithiones or open-chain byproducts .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to isolate the pure thione.
Agricultural Applications
Herbicidal Activity
Triazine derivatives like atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) are widely used herbicides. The thione group in 5-(propan-2-yl)-1,3,5-triazinane-2-thione may enhance binding to photosynthetic D1 proteins in weeds .
Pest Control Mechanisms
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Acaricidal Effects: Thiones disrupt mite mitochondrial complexes I and III, as demonstrated in patent EP0000640B1 .
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Fungicidal Action: Sulfur atoms inhibit ergosterol biosynthesis in fungal cell membranes.
Material Science Applications
Metal Chelation
The thione group’s lone electron pairs enable coordination with transition metals (e.g., Ni²⁺, Pd²⁺), forming stable complexes for catalytic applications.
Corrosion Inhibition
Triazinane-thiones adsorb onto metal surfaces (e.g., steel), forming protective films that reduce oxidation rates in acidic environments.
Future Research Directions
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Pharmacokinetic Studies: In vivo absorption, distribution, metabolism, and excretion (ADME) profiling.
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Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize bioactivity.
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Green Synthesis: Developing aqueous-phase or solvent-free synthetic routes to improve sustainability .
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